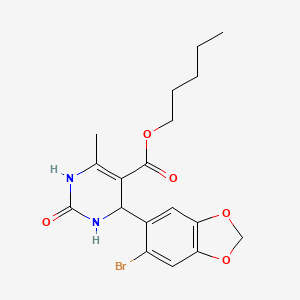
N-(1-isopropyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-4-piperidinyl)propanamide (also known as IPP) is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its various pharmacological properties. IPP has been found to have potential applications in the treatment of various disorders, including anxiety, depression, and addiction.
Mécanisme D'action
The mechanism of action of IPP involves the modulation of neurotransmitter systems in the brain. IPP has been found to act as a selective inhibitor of the reuptake of serotonin and dopamine, which results in an increase in their levels in the brain. This increase in neurotransmitter levels has been linked to the anxiolytic, antidepressant, and anti-addictive effects of IPP.
Biochemical and Physiological Effects:
IPP has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. IPP has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. Additionally, IPP has been found to have antinociceptive effects, which means it can reduce pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using IPP in lab experiments is its high potency and selectivity. IPP has been found to have a high affinity for serotonin and dopamine transporters, which makes it an effective tool for studying the role of these neurotransmitters in various biological processes. However, one of the limitations of using IPP in lab experiments is its potential toxicity. IPP has been found to have cytotoxic effects on certain cell types, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of IPP. One area of research is the development of new analogs of IPP with improved pharmacological properties. Another area of research is the investigation of the role of IPP in the regulation of other neurotransmitter systems, such as the glutamate system. Additionally, the potential therapeutic applications of IPP in the treatment of various disorders, such as anxiety and depression, warrant further investigation.
Méthodes De Synthèse
The synthesis of IPP involves the reaction of 1-isopropylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(1-isopropyl-4-piperidinyl)propanamide, which can be purified by recrystallization. The yield of the reaction is typically high, making it an efficient method for the synthesis of IPP.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties, including anxiolytic, antidepressant, and anti-addictive effects. IPP has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Propriétés
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-11(14)12-10-5-7-13(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJAFQBHWUEXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![ethyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5179157.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
![N-benzyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5179186.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)

![7-{[(2,3-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)
